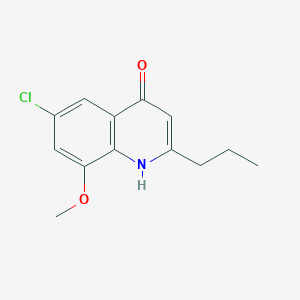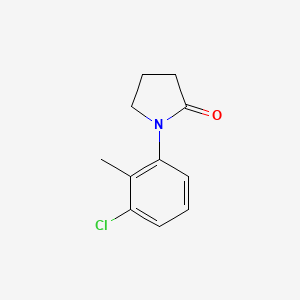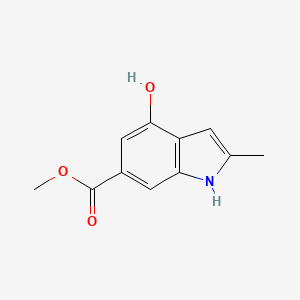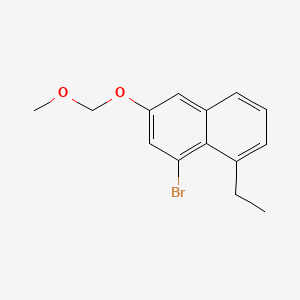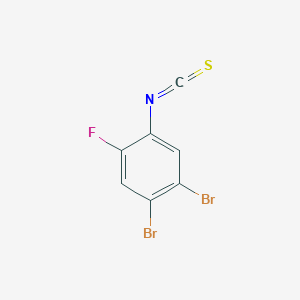![molecular formula C38H40Br2Cl2N4Ru B13710733 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) is a ruthenium-based compound known for its catalytic properties, particularly in olefin metathesis reactions. This compound is often referred to as a third-generation Grubbs catalyst, which is widely used in organic synthesis due to its high efficiency and stability .
Métodos De Preparación
The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) involves the reaction of [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium(II) with 3-bromopyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Análisis De Reacciones Químicas
This compound primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). Common reagents used in these reactions include olefins and dienes. The reaction conditions often involve the use of an inert atmosphere and solvents such as dichloromethane or toluene. The major products formed from these reactions are various types of cyclic and polymeric olefins .
Aplicaciones Científicas De Investigación
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) is extensively used in scientific research due to its catalytic properties In chemistry, it is used for the synthesis of complex organic molecules through metathesis reactionsIn the industry, it is used in the production of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis product. The molecular targets involved in this process are the olefinic bonds of the substrates .
Comparación Con Compuestos Similares
Compared to other similar compounds, such as [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium(II) and [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)bis(tricyclohexylphosphine)ruthenium(II), [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) exhibits higher stability and efficiency in metathesis reactions. The presence of 3-bromopyridine ligands enhances its catalytic activity and provides better control over the reaction conditions .
Propiedades
Fórmula molecular |
C38H40Br2Cl2N4Ru |
|---|---|
Peso molecular |
884.5 g/mol |
InChI |
InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 |
Clave InChI |
YDOACSUCKSODBO-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


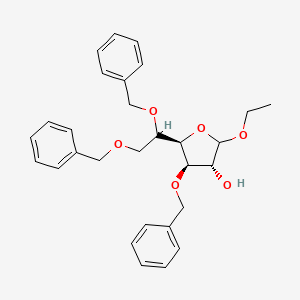
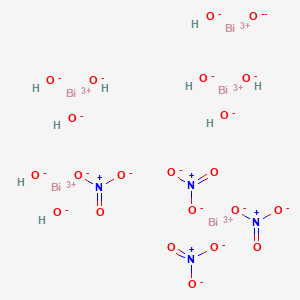
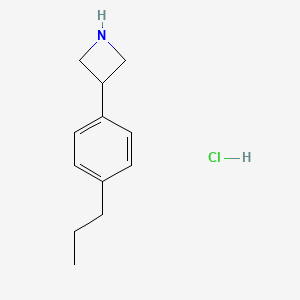
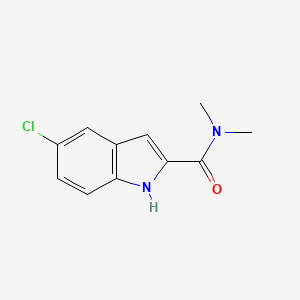
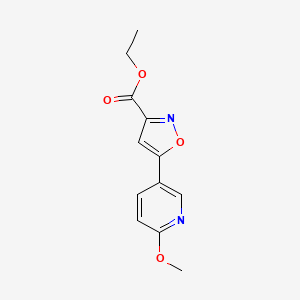
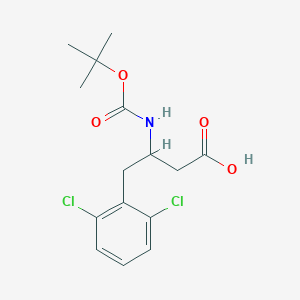
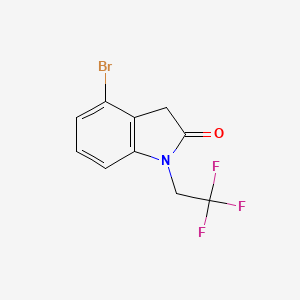
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
